3-Chloro-1-(4-ethoxyphenyl)propan-1-one
Description
3-Chloro-1-(4-ethoxyphenyl)propan-1-one is an aromatic ketone derivative characterized by a propanone backbone substituted with a chlorine atom at the β-position and a 4-ethoxyphenyl group at the carbonyl position. The ethoxy group (–OCH₂CH₃) is an electron-donating substituent, which influences the compound’s electronic properties and reactivity. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and cathinone derivatives. Its synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions, depending on the target substituents .
Properties
IUPAC Name |
3-chloro-1-(4-ethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-14-10-5-3-9(4-6-10)11(13)7-8-12/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMAEXLEPDZNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568940 | |
| Record name | 3-Chloro-1-(4-ethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100126-80-5 | |
| Record name | 3-Chloro-1-(4-ethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
a. 3-Chloro-1-(thiophen-2-yl)propan-1-one
- Structure : Thiophene ring replaces the ethoxyphenyl group.
- Synthesis: Friedel-Crafts acylation of thiophene with 3-chloropropanoyl chloride (80–90% yield) .
- Properties : Higher electrophilicity due to the electron-deficient thiophene ring. Used in enzymatic reduction studies, yielding alcohols (e.g., 3-chloro-1-(thiophen-2-yl)propan-1-ol) .
- Comparison : Less steric hindrance than ethoxyphenyl derivatives, enabling faster reaction kinetics in nucleophilic substitutions.
b. 3-Chloro-1-(4-methylphenyl)propan-1-one
- Structure : Methyl group (–CH₃) at the para position.
- Synthesis: Precursor to psychoactive cathinones (e.g., mexedrone). Reacts with bromine to form brominated intermediates .
- Properties : Methyl group provides moderate electron-donating effects. Prone to by-product formation (e.g., α-chloromethylmephedrone) due to incomplete substitution .
- Comparison : Lower polarity than the ethoxy analogue, affecting solubility in polar solvents.
c. 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one
- Structure : Dihydroxyphenyl substituent.
- Synthesis: Reaction of resorcinol with 3-chloropropionic acid, followed by cyclization to chromanones .
- Properties : Enhanced solubility in aqueous media due to hydroxyl groups. Used in cytotoxic chalcone-like agents .
- Comparison : Higher reactivity in cyclization reactions compared to ethoxyphenyl derivatives.
Heterocyclic Derivatives
a. 3-Chloro-1-(10H-phenothiazine-10-yl)propan-1-one
- Structure: Phenothiazine moiety, a sulfur- and nitrogen-containing heterocycle.
- Synthesis : Reacted with piperazine or benzylamine to form antipsychotic derivatives (29% yield) .
- Properties: Extended conjugation increases UV absorption. Applications in CNS-targeting drugs due to phenothiazine’s pharmacological profile .
- Comparison : Greater molecular complexity and lower synthetic yields than ethoxyphenyl derivatives.
b. 3-Chloro-1-(4-(hexylthio)phenyl)propan-1-one
- Structure : Hexylthio (–SC₆H₁₃) substituent.
- Synthesis: Limited data; likely via Friedel-Crafts acylation .
- Comparison : Superior membrane permeability compared to ethoxyphenyl derivatives.
Halogenated and Electron-Deficient Analogues
a. 3-Chloro-1-(2,4-dichlorophenyl)propan-1-one
b. 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
- Structure : Two methoxy groups at the 3- and 4-positions.
- Synthesis : Commercial availability (CAS 4693-38-3) .
- Properties : Dual electron-donating groups increase resonance stabilization.
- Comparison: Higher thermal stability than mono-substituted ethoxyphenyl analogues.
Data Table: Key Properties of Selected Analogues
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